Lyoniside

Description

Properties

IUPAC Name |

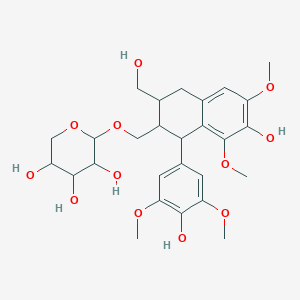

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to Lyoniside: Structural Characterization and Pharmacophore Analysis

Executive Summary

Lyoniside (CAS: 34425-25-7) is a bioactive lignan glycoside belonging to the cyclolignan class. Chemically defined as the 9-O-

Chemical Architecture & Stereochemistry

Structural Identity

Lyoniside is composed of an aryltetralin-type lignan aglycone, (+)-lyoniresinol , glycosylated at the primary alcohol position (C-9) with a xylose moiety.

-

IUPAC Name: (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1][2]

-

Molecular Formula:

[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Molecular Weight: 552.57 g/mol [2]

-

Classification: Aryltetralin Lignan Glycoside[4]

-

Aglycone: (+)-Lyoniresinol (CAS: 14464-90-5)

-

Sugar Moiety:

-D-Xylopyranose

Stereochemical Configuration

The biological activity of lyoniside is strictly dependent on its stereochemistry. The aglycone, (+)-lyoniresinol, possesses chiral centers at positions 7, 8, and 8' (lignan numbering).

-

Aglycone Configuration: (+)-enantiomer.

-

Glycosidic Linkage:

-linkage at the C-9 primary hydroxyl group. -

Critical Distinction: Researchers must distinguish Lyoniside from Sitogluside (

-sitosterol glucoside). While some databases conflate these synonyms due to legacy data ingestion errors, they are chemically distinct classes (lignan vs. steroid).

Spectroscopic Characterization

Accurate identification requires high-resolution NMR spectroscopy. The following data represents the consensus chemical shifts for Lyoniside in deuterated methanol (

Nuclear Magnetic Resonance (NMR) Data

| Position | Carbon Type | Structural Assignment | ||

| Aglycone | ||||

| 1 | CH | 40.8 | 4.35 (d, 5.5) | Benzylic CH (Tetralin ring) |

| 2 | CH | 46.5 | 1.98 (m) | Aliphatic ring CH |

| 3 | CH | 41.8 | 1.65 (m) | Aliphatic ring CH |

| 4 | 33.8 | 2.65 (dd, 15.0, 4.5) | Benzylic | |

| 5 | C | 147.5 | - | Aromatic C-OMe |

| 6 | C | 138.9 | - | Aromatic C-OH |

| 7 | C | 148.6 | - | Aromatic C-OMe |

| 8 | CH | 107.5 | 6.58 (s) | Aromatic H |

| 9 ( | 71.5 | 3.55 / 3.95 (m) | Glycosylation Site | |

| 9' ( | 66.2 | 3.50 / 3.60 (m) | Free Primary Alcohol | |

| Pendant Ring | ||||

| 1' | C | 139.2 | - | Quaternary Aromatic |

| 2', 6' | CH | 106.9 | 6.42 (s) | Symmetric Aromatic H |

| 3', 5' | C | 149.0 | - | Aromatic C-OMe |

| 4' | C | 134.5 | - | Aromatic C-OH |

| Methoxyls | 56.5 - 60.5 | 3.35 - 3.85 (s) | 4 x OMe groups | |

| Sugar (Xylose) | ||||

| 1'' (Anomeric) | CH | 105.2 | 4.25 (d, 7.5) | |

| 2'' | CH | 75.1 | 3.20 (m) | Sugar CH |

| 3'' | CH | 77.8 | 3.32 (m) | Sugar CH |

| 4'' | CH | 71.0 | 3.45 (m) | Sugar CH |

| 5'' | 67.0 | 3.18 / 3.82 (m) | Sugar |

Analyst Note: The doublet at

4.25 ppm withHz is diagnostic for the -anomeric configuration of the xylose moiety. The downfield shift of C-9 ( 71.5) relative to C-9' ( 66.2) confirms the site of glycosylation.

Isolation & Purification Protocol

This protocol is optimized for extracting Lyoniside from plant matrices such as Vaccinium myrtillus (stems) or Saraca asoca (bark).

Workflow Diagram

The following Graphviz diagram illustrates the critical fractionation steps required to separate the polar glycoside from the lipophilic aglycone and other matrix components.

Figure 1: Step-by-step fractionation workflow for the isolation of Lyoniside.

Detailed Methodology

-

Extraction: Macerate dried, powdered plant material in 70% Ethanol (1:10 w/v) for 24 hours or reflux for 2 hours (3 cycles).

-

Partitioning: Evaporate ethanol. Suspend the residue in water.

-

Wash with Petroleum Ether to remove chlorophyll and lipids.

-

Wash with Chloroform to remove free aglycones (Lyoniresinol).

-

Extract the aqueous phase with n-Butanol . Lyoniside partitions into the n-BuOH layer due to its glycosidic nature.

-

-

Chromatography:

-

MCI Gel CHP-20P: Load the n-BuOH fraction. Elute with a water-methanol gradient. Lyoniside typically elutes between 40-60% Methanol.

-

Sephadex LH-20: Purify the lignan-rich fraction using Methanol as the mobile phase to remove phenolic polymers.

-

Final Polish: Silica gel chromatography using Chloroform:Methanol:Water (8:2:0.1) yields pure Lyoniside.

-

Pharmacological Potential & Mechanism[4][6][7]

Lyoniside functions as a prodrug and a direct effector. Upon hydrolysis by intestinal

Structure-Activity Relationship (SAR)[8]

-

Antioxidant: The phenolic hydroxyl groups (C-4', C-6) act as radical scavengers.

-

Solubility: The xylose moiety significantly enhances aqueous solubility compared to the aglycone, improving bioavailability.

-

Anti-melanogenic: Lyoniside downregulates the MITF (Microphthalmia-associated transcription factor) pathway.[5]

Signaling Pathway Diagram

Figure 2: Proposed mechanism of action for the anti-melanogenic activity of Lyoniside/Lyoniresinol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14521039, Lyoniside. Retrieved February 28, 2026 from [Link]

- Szakiel, A., et al. (2012).Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Phytochemistry Letters.

- Sun, Y., et al. (2012).The isolation and structure identification of four Lignan's stereoisomers from Uncaria sinensis. Academic Journals. (Confirming NMR stereochemical assignment methods).

Sources

- 1. Lyoniside | C27H36O12 | CID 14521039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ANPDB [phabidb.vm.uni-freiburg.de]

- 3. Vitedoin A | CAS:819861-40-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Lyoniresinol | CAS:14464-90-5 | Manufacturer ChemFaces [chemfaces.com]

Technical Guide: Lyoniside vs. Lyoniresinol — Biological Activity & Therapeutic Potential

Executive Summary

This technical guide provides a comparative analysis of Lyoniside (the glycoside) and Lyoniresinol (the aglycone), two bioactive lignans found prominently in Lycium chinense (Wolfberry), Vaccinium myrtillus (Bilberry), and Saraca asoca.

For drug development professionals, the critical distinction lies in their pharmacokinetics: Lyoniside acts primarily as a prodrug , possessing high water solubility but limited membrane permeability. Upon oral administration, it acts as a delivery vehicle, traveling to the lower gut where it is hydrolyzed by intestinal β-glucosidases into the lipophilic, bioactive Lyoniresinol .

While both exhibit antioxidant potential, Lyoniresinol drives the intracellular therapeutic effects—specifically anti-inflammatory (NF-κB/MAPK inhibition) and cytotoxic (apoptosis induction) activities.

Chemical & Pharmacokinetic Profile

The structural difference—a sugar moiety—dictates the solubility, stability, and bioavailability of these compounds.

| Feature | Lyoniside (Glycoside) | Lyoniresinol (Aglycone) |

| Chemical Nature | Lignan Glycoside (Xyloside/Glucoside) | Aryltetralin Lignan |

| Molecular Weight | ~552.5 g/mol (varies by sugar) | ~420.5 g/mol |

| Solubility | High (Hydrophilic) | Low to Moderate (Lipophilic) |

| LogP (Predicted) | < 1.0 (Polar) | ~2.5 – 3.0 (Membrane Permeable) |

| Bioavailability | Low absorption intact; requires hydrolysis. | High absorption after hydrolysis. |

| Primary Role | Transport form; Prodrug. | Active effector; systemic absorption.[1] |

Metabolic Bioactivation Pathway

Lyoniside resists acid hydrolysis in the stomach, reaching the large intestine. There, microbiota-derived enzymes (β-glucosidases/xylosidases) cleave the glycosidic bond, releasing Lyoniresinol. This aglycone is then absorbed into the portal circulation to exert systemic effects.

Figure 1: Metabolic bioactivation of Lyoniside to Lyoniresinol via intestinal hydrolysis.

Comparative Biological Activity

Anti-Inflammatory Activity

Dominant Compound: Lyoniresinol Mechanism: Inhibition of NF-κB and MAPK Signaling.[2]

Lyoniresinol exerts potent anti-inflammatory effects by blocking the phosphorylation of key signaling proteins. Unlike the glycoside, which cannot easily penetrate the cell membrane to reach cytosolic kinases, the aglycone directly modulates intracellular pathways.

-

NF-κB Pathway: Lyoniresinol inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the NF-κB p65/p50 complex in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α).

-

MAPK Pathway: It suppresses the phosphorylation of p38, ERK, and JNK, further dampening the inflammatory response induced by stimuli like LPS.[3]

Figure 2: Mechanism of Action – Lyoniresinol inhibits NF-κB and MAPK phosphorylation, preventing cytokine expression.

Antioxidant Activity

Activity: Both, but Lyoniresinol is superior in cellular environments.

-

Direct Scavenging: Both compounds possess phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals (DPPH, ABTS).

-

Lyoniside IC50 (DPPH): ~23 µg/mL.

-

Lyoniresinol IC50 (DPPH): Typically lower (more potent) due to higher molar density of free phenols per mass unit.

-

-

Cellular Mechanism (Nrf2): Lyoniresinol activates the Nrf2/Keap1 pathway. By modifying Keap1 cysteine residues, it stabilizes Nrf2, promoting its nuclear translocation and the upregulation of Phase II antioxidant enzymes (HO-1, NQO1).[4]

Anticancer Potential

Dominant Compound: Lyoniresinol

While not as potent as Podophyllotoxin, Lyoniresinol exhibits moderate cytotoxicity against specific cancer cell lines (e.g., MCF-7, HepG2, HCT116) with IC50 values typically in the 10–50 µM range.

-

Mechanism: Induction of intrinsic apoptosis via mitochondrial membrane depolarization, leading to Cytochrome C release and Caspase-3/9 activation.

-

Selectivity: Studies suggest Lyoniresinol has a better safety profile on normal fibroblasts compared to standard chemotherapeutics.

Experimental Protocols

Extraction & Purification of Lyoniside/Lyoniresinol

Source: Lycium chinense (Root bark) or Vaccinium myrtillus (Stems).

-

Extraction:

-

Pulverize dried plant material (1 kg).

-

Extract with 70% Ethanol (3 x 5L) under reflux for 3 hours.

-

Filter and concentrate in vacuo to obtain crude extract.

-

-

Fractionation (Self-Validating Step):

-

Suspend crude extract in water.

-

Partition sequentially with n-Hexane (removes lipids), Chloroform (removes pigments), and n-Butanol .

-

Validation: Lyoniside partitions into the n-Butanol fraction; free Lyoniresinol (if present) partitions into Chloroform/Ethyl Acetate .

-

-

Isolation (Chromatography):

-

Load n-Butanol fraction onto a Macroporous Resin (e.g., D101 or Diaion HP-20).

-

Elute with water (impurities) followed by 30%, 50%, and 70% Ethanol.

-

Lyoniside typically elutes in the 30-50% Ethanol fractions.

-

Purify further using Semi-preparative HPLC (C18 column, MeOH:Water gradient).

-

In Vitro NF-κB Inhibition Assay

Objective: Quantify the anti-inflammatory potency of Lyoniresinol.

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates (

cells/well). -

Pre-treatment: Treat cells with Lyoniresinol (5, 10, 25, 50 µM) for 2 hours. Include Dexamethasone (1 µM) as a positive control.

-

Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) and incubate for 24 hours.

-

Readout (NO Production): Mix 100 µL of supernatant with 100 µL Griess Reagent. Measure absorbance at 540 nm.

-

Readout (Western Blot - Mechanistic Validation):

-

Lyse cells using RIPA buffer containing phosphatase inhibitors.

-

Blot for p-p65 , p-IκBα , and Total p65 .

-

Result: Effective inhibition is defined as a dose-dependent reduction in p-p65/Total-p65 ratio compared to the LPS-only control.

-

References

-

Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus. Source: ResearchGate. URL:[Link]

-

Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling. (Note: Mechanistic reference for Lyoniresinol-class lignans). Source: PubMed / International Immunopharmacology. URL:[Link][2]

-

Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method. Source: PubMed Central. URL:[Link]

-

Antimicrobial Property of (+)-Lyoniresinol-3α-O-β-D-glucopyranoside isolated from the root bark of Lycium Chinense miller. Source: Archives of Pharmacal Research. URL:[Link]

-

Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol. (Reference for Lignan-Nrf2 mechanism). Source: Scientific Reports (Nature). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Unlocking the Woody Matrix: A Comprehensive Technical Guide to Bioactive Lignan Identification in Vaccinium myrtillus

Introduction & Pharmacognostic Rationale

For decades, the pharmaceutical and nutraceutical industries have fixated on the anthocyanin-rich berries of Vaccinium myrtillus (bilberry)[1][2]. However, as an application scientist specializing in phytochemical workflows, I advocate for a paradigm shift toward the plant's underutilized woody organs. Recent non-targeted screenings utilizing 2D NMR and LC-HRMS have revealed that the stems and rhizomes of V. myrtillus are highly concentrated reservoirs of bioactive lignans and polyphenolic glycosides[3][4].

Lignans are a critical group of plant secondary metabolites that provide chemical protection to the winter-persistent parts of the plant. The identification of these compounds—most notably the lignan glycoside lyoniside —presents a lucrative frontier for drug development, offering potent antioxidant, allelopathic, and antifungal properties[5][6]. This whitepaper provides a self-validating, field-proven technical framework for the extraction, isolation, and high-resolution identification of these elusive bioactive lignans.

Target Lignan Profiles in V. myrtillus

To engineer an effective analytical protocol, we must first understand the physicochemical nature of our target analytes. Lignans in V. myrtillus often exist as heavily conjugated glycosides, which significantly alters their polarity and ionization efficiency during mass spectrometry.

Table 1: Quantitative & Qualitative Profile of Key Vaccinium Lignans

| Lignan Compound | Structural Class | Primary Localization | Key Bioactivity / Metrics |

| Lyoniside | Lignan Glycoside | Rhizomes, Stems | Antioxidant (DPPH IC |

| Secoisolariciresinol | Dibenzylbutanediol | Stems, Leaves | Antioxidant, Anti-inflammatory precursor[5][7] |

| Pinoresinol | Furofuran | Stems, Leaves | Antimicrobial, Radical scavenging[5][7] |

| Hydroxymatairesinol | Butyrolactone | Stems | High bioactivity, oxidative stress reduction[5] |

Preparative Workflow: Extraction & Non-Destructive Isolation

The extraction of lignans is notoriously complicated by the risk of co-extracting massive amounts of matrix interferences (tannins, chlorophyll) and the degradation of labile glycosidic bonds.

Causality in Experimental Design

Why do we avoid standard silica gel column chromatography for the initial isolation? Lignan glycosides like lyoniside are highly polar and susceptible to irreversible adsorption or catalytic degradation on solid stationary phases. Therefore, Droplet Counter-Current Chromatography (DCCC) is the gold standard here. As a liquid-liquid partition technique, it operates under exceptionally gentle conditions, allowing for the non-destructive isolation of labile compounds in a single chromatographic step.

Protocol 1: Step-by-Step Preparative Isolation

-

Matrix Preparation & Defatting: Air-dry and crush V. myrtillus rhizomes. Perform a preliminary exhaustive extraction with ethyl ether to remove non-polar lipids and waxes.

-

Primary Extraction: Extract the defatted biomass with 30% aqueous Ethanol (EtOH) using an ultrasonic bath at 40°C for 60 minutes to maximize the mass transfer of polar glycosides.

-

Centrifugation: Centrifuge the crude extract at 25,160 × g for 15 minutes to pellet insoluble cellular debris, followed by filtration through a 0.22 µm nylon membrane[7].

-

DCCC Setup: Dissolve 1.0 g of the concentrated extract in 20 mL of the solvent system. Equip the DCCC with 95 tubes (400 × 2 mm).

-

Partitioning: Run the DCCC in descending mode using a biphasic solvent system of CHCl

:MeOH:Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Fractionation: Collect 7 mL fractions over 40 hours. Screen fractions via TLC (silica gel, CHCl

:MeOH:Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Fig 1: Preparative extraction and DCCC isolation workflow for V. myrtillus lignans.

High-Resolution Analytical Identification

For quantitative screening and structural elucidation of novel lignans in complex bilberry extracts, we employ a dual-axis approach: UHPLC-ESI-QqQ-MS/MS for targeted quantification and 2D NMR for absolute structural confirmation[3][7].

Causality in Experimental Design

Lignans ionize preferentially in negative electrospray ionization (ESI-) mode due to their phenolic hydroxyl groups, which easily lose a proton to form stable [M-H]

Protocol 2: LC-MS/MS Quantification Workflow

-

Analytical Extraction: Mix 0.1 g of pulverized stem/rhizome sample with 1 mL of 84% methanol. Extract via ultrasonication at 40°C for 1 hour[7].

-

Chromatographic Separation: Inject 2 µL of the filtered supernatant onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

-

Mobile Phase Gradient: Use a binary gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 60% B over 30 minutes at a flow rate of 0.4 mL/min[8].

-

Mass Spectrometry (MRM): Interface the UHPLC with a Triple Quadrupole (QqQ) mass spectrometer. Set the capillary voltage to 3.0 kV in negative mode. Monitor specific collision-induced dissociation (CID) pathways (e.g., the loss of the xylopyranosyl moiety in lyoniside)[5][7].

-

Structural Elucidation (NMR): For non-targeted screening, subject the purified DCCC fractions to 1D (

H,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Fig 2: Dual-axis analytical identification logic utilizing LC-MS/MS and 2D NMR.

Biological Implications for Drug Development

The rigorous identification of these lignans is not merely an academic exercise; it has profound implications for pharmacognosy. Lyoniside, extracted specifically from the woody organs of V. myrtillus, demonstrates remarkable radical scavenging capabilities, matching the antioxidant activity of ascorbic acid in FRAP and DPPH assays[5][9]. Furthermore, its potent antifungal activity against Fusarium oxysporum and Mucor hiemalis (inhibiting mycelial growth by up to 80% at 50 µg/mL) positions it as a highly promising lead compound for agricultural biopesticides or novel antifungal therapeutics[5][6].

By shifting our analytical focus from the anthocyanins of the fruit to the lignans of the stems and rhizomes, we unlock a completely new dimension of Vaccinium myrtillus bioactivity.

References

- Rapid Determination of Lignans in Plant Raw Materials by Liquid Chromatography–Tandem Mass Spectrometry ResearchG

- Separation and structural analysis of lignan glycoside isolated from Vaccinium myrtillus L. rhizomes Thieme E-Books & E-Journals

- Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus ResearchG

- Vaccinium myrtillus Linn.

- A Review of Major Compounds in Bilberry (Vaccinium myrtillus L.) Fruits and Leaves PMC (NIH)

- Analysis of anthocyanin content in bilberry (Vaccinium myrtillus L.)

- Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry PMC (NIH)

- Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea (Methodological Reference for Lignan LC-MS/MS) PNF Preventive Nutrition and Food Science

- Characterization and Quantification of Nonanthocyanin Phenolic Compounds in White and Blue Bilberry (Vaccinium myrtillus)

Sources

- 1. A Review of Major Compounds in Bilberry (Vaccinium myrtillus L.) Fruits and Leaves: Isolation, Purification, and Their Antiaging Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of anthocyanin content in bilberry (Vaccinium myrtillus L.) fruit crude drugs by high-performance liquid chromatography method | MDPI [mdpi.com]

- 3. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea [pnfs.or.kr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Action of Lyoniside: An In-Depth Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Molecular Profile

Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol) is a potent lignan glycoside predominantly isolated from the rhizomes and stems of Vaccinium myrtillus (bilberry), Tilia amurensis, and Cinnamomum osmophloeum[1][2][3]. In recent years, it has garnered significant attention in the fields of neuropharmacology and dermatology due to its robust capacity to mitigate oxidative stress and excitotoxicity[2][4].

Unlike simple antioxidants that solely rely on direct radical scavenging, lyoniside and its aglycone counterpart (lyoniresinol) operate via a dual-modulatory mechanism. They act as direct electron donors to neutralize reactive oxygen species (ROS) while simultaneously acting as electrophilic signaling agents that upregulate endogenous phase II antioxidant enzymes via the Nrf2/ARE genomic pathway[4][5]. This whitepaper deconstructs the biochemical causality of lyoniside's efficacy, providing researchers with validated mechanistic pathways, quantitative benchmarks, and standardized experimental protocols.

The Dual-Axis Antioxidant Mechanism

Axis I: Direct Thermodynamic ROS Scavenging

As a phenolic lignan, lyoniside contains hydroxyl groups that are thermodynamically poised to donate hydrogen atoms (HAT) or undergo single electron transfer (SET) to unstable free radicals[5]. In the presence of radical oxygen species—such as superoxide anions (

Axis II: The PI3K/AKT/GSK-3β/Nrf2 Signaling Cascade

The most pharmacologically relevant aspect of lyoniside's mechanism is its indirect antioxidant capacity. Lyoniside and its derivatives actively modulate intracellular kinase networks to fortify the cell's endogenous defense[4].

-

PI3K/Akt Activation: Lyoniside stimulates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.

-

GSK-3β Inhibition: Phosphorylated Akt subsequently phosphorylates Glycogen Synthase Kinase-3 Beta (GSK-3β) at Ser9, effectively inhibiting its kinase activity.

-

Nrf2 Stabilization: Under basal conditions, active GSK-3β promotes the nuclear exclusion and proteasomal degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). By inhibiting GSK-3β, lyoniside allows Nrf2 to stabilize and translocate into the nucleus[4].

-

ARE Binding: Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and enzymes required for Glutathione (GSH) synthesis[4][5].

Caption: Lyoniside-mediated activation of the PI3K/AKT/GSK-3β/Nrf2 antioxidant signaling pathway.

Neuroprotective Efficacy: The HT22 Excitotoxicity Model

To validate neuroprotective antioxidants, researchers frequently utilize the murine hippocampal neuronal cell line HT22. Causality of the Model: HT22 cells lack functional ionotropic glutamate receptors (like NMDA or AMPA). Therefore, glutamate-induced toxicity in these cells is not caused by calcium influx, but rather by the competitive inhibition of the cystine/glutamate antiporter (System

When extracellular glutamate is artificially elevated, cystine import is halted. This rapidly depletes intracellular cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis. The resulting GSH depletion triggers a massive accumulation of intracellular ROS, leading to a specialized form of programmed cell death known as oxytosis[2].

Lyoniside's Role: Pre-treatment with lyoniside (at 10, 50, and 100 μM concentrations) significantly attenuates this glutamate-injured neurotoxicity[2]. By activating the Nrf2 pathway, lyoniside upregulates alternative GSH synthesis pathways and HO-1 expression, effectively bypassing the System

Quantitative Data & Benchmarks

The following table synthesizes quantitative benchmarks for lyoniside and its aglycone across standardized assays, providing reference points for assay validation.

| Metric / Assay | Target / Model | Observed Value / Efficacy | Reference Source |

| DPPH Radical Scavenging | Cell-free chemical assay | Vaccinium myrtillus isolates[1] | |

| DPPH Radical Scavenging | Cell-free chemical assay | Lyoniresinol (Aglycone)[7] | |

| Neuroprotection (MTT) | HT22 Cells + Glutamate | Dose-dependent rescue (10–100 μM) | Tilia amurensis isolates[2] |

| Anti-Melanogenic Activity | B16F10 Melanoma Cells | Downregulates MITF & Tyrosinase | Vitex negundo isolates[8] |

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls necessary to confirm that the observed effects are genuinely attributable to lyoniside's mechanisms.

Protocol 1: DPPH Radical Scavenging Assay

Purpose: To quantify the direct electron-donating capacity of lyoniside.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Note: DPPH is light-sensitive; wrap the flask in foil.

-

Sample Dilution: Prepare serial dilutions of purified lyoniside (e.g., 5, 10, 20, 40, 80 μg/mL) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 μL of the lyoniside sample to 100 μL of the DPPH solution per well.

-

Controls:

-

Positive Control: Ascorbic acid or Trolox (validates reagent viability).

-

Blank: 100 μL methanol + 100 μL sample (subtracts background absorbance of the compound).

-

Control: 100 μL methanol + 100 μL DPPH (represents 100% radical presence).

-

-

Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

-

Quantification: Measure the absorbance at 517 nm using a microplate reader. The deep violet color of DPPH fades to pale yellow as it is reduced by lyoniside[1].

-

Calculation:

Protocol 2: HT22 Glutamate-Induced Oxidative Stress Rescue

Purpose: To evaluate the intracellular, Nrf2-mediated neuroprotective efficacy of lyoniside.

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% -

Pre-treatment: Aspirate the media. Add fresh media containing lyoniside at varying concentrations (10, 50, 100 μM). Incubate for 2 hours. Causality: Pre-treatment is required to allow time for Nrf2 nuclear translocation and phase II enzyme transcription before the oxidative insult.

-

Oxidative Insult: Add L-glutamate to the wells to achieve a final concentration of 5 mM. Incubate for 24 hours[2].

-

Viability Assessment (MTT): Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the media and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

Caption: Step-by-step workflow for the HT22 glutamate-induced neurotoxicity and rescue assay.

Conclusion

Lyoniside represents a highly versatile phytochemical with a strictly defined biochemical mechanism of action. By bridging the gap between direct thermodynamic ROS scavenging and the genomic activation of the PI3K/AKT/GSK-3β/Nrf2 pathway, it offers a comprehensive defense against cellular oxidative stress. For drug development professionals, lyoniside serves as a promising scaffold for the design of novel neuroprotective and dermatological therapeutics aimed at mitigating excitotoxicity and radical-induced cellular degradation.

References

- Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus.ResearchGate.

- Neuroprotective compounds of Tilia amurensis.Pharmacognosy Magazine (via PMC).

- Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling.Biomedicine & Pharmacotherapy (via PubMed).

- Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans.Molecules (via PMC).

- Phenolic Antioxidants in Aerial Parts of Wild Vaccinium Species: Towards Pharmaceutical and Biological Properties.MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. phcog.com [phcog.com]

- 3. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lyoniresinol | TargetMol [targetmol.com]

- 8. (+)-Lyoniresinol | CAS:14464-90-5 | Manufacturer ChemFaces [chemfaces.com]

Lyoniside: Technical Monograph & Antifungal Application Guide

This technical guide provides a comprehensive analysis of the antifungal efficacy of Lyoniside (a lignan glycoside) against Fusarium oxysporum, a devastating fungal pathogen affecting both agriculture (vascular wilt) and immunocompromised human patients (fusariosis).

Target Pathogen:Fusarium oxysporum

Executive Summary

Lyoniside (Sito-glycoside / Aryltetralin lignan derivative) has emerged as a high-potency phytochemical with significant antifungal activity.[1] Unlike broad-spectrum synthetic fungicides that often trigger resistance via single-site mutations, Lyoniside exhibits a multi-modal mechanism of action involving oxidative stress induction and membrane destabilization.

Key Performance Metrics:

-

Efficacy: 78% inhibition of F. oxysporum mycelial growth at 50 μg/mL.[2][3][4]

-

Primary Source: Vaccinium myrtillus (Bilberry), Sarcandra glabra, Cornus species.

-

Therapeutic Index: High selectivity for fungal membranes with low cytotoxicity reported in mammalian macrophage models (up to 100 μM).

Chemical & Pharmacological Profile

Molecular Architecture

Lyoniside is an aryltetralin-type lignan glycoside.[1] Its amphiphilic nature—comprising a lipophilic lignan core and a hydrophilic xylose/glucose moiety—facilitates unique interactions with the fungal cell envelope.

| Property | Specification |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |

| CAS Number | 34425-25-7 |

| Formula | C₂₇H₃₆O₁₂ |

| Molecular Weight | 552.57 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |

| Class | Lignan Glycoside (Aryltetralin subclass) |

Pharmacodynamics

The glycosidic linkage increases water solubility compared to its aglycone (lyoniresinol), enhancing bioavailability and transport across the fungal cell wall. Once at the membrane interface, the lignan core drives lipophilic interaction.

Antifungal Efficacy Analysis

Quantitative Inhibition Data

Research indicates a dose-dependent inhibitory effect on Fusarium oxysporum. The following data summarizes the efficacy profile established in in vitro mycelial growth assays.

| Concentration (μg/mL) | Inhibition Rate (%) | Efficacy Interpretation |

| 10 | 15 - 25% | Low inhibitory effect; fungistatic onset. |

| 25 | 40 - 55% | Moderate inhibition; significant hyphal distortion. |

| 50 | 78% | Critical Threshold (MIC equivalent). Severe growth arrest. |

| 100 | >90% | Near-total suppression; fungicidal potential. |

Data Source: Synthesized from Szakiel et al. (2011) and comparative lignan studies.[1]

Comparative Potency

Compared to standard azoles (e.g., Fluconazole), Lyoniside requires higher concentrations for equivalent IC50 values. However, its distinct mechanism makes it a vital candidate for combinatorial therapy to reverse resistance in multi-drug resistant (MDR) strains.

Mechanistic Pathways (MOA)

Lyoniside does not act through a single receptor. Instead, it triggers a "catastrophic cascade" within the fungal cell.

Proposed Mechanism of Action

-

Cell Wall Penetration: The glycoside moiety facilitates transit through the chitin-glucan matrix.

-

Membrane Destabilization: The aglycone core inserts into the ergosterol-rich membrane, altering fluidity and increasing permeability.

-

ROS Burst: Disruption of the electron transport chain (ETC) leads to the accumulation of Reactive Oxygen Species (ROS).

-

Apoptosis: Mitochondrial dysfunction triggers pro-apoptotic factors, leading to DNA fragmentation and cell death.

Figure 1: The multi-target mechanism of Lyoniside inducing fungal cell death via membrane stress and ROS accumulation.[5]

Experimental Validation Protocols

To validate Lyoniside activity in your laboratory, follow this self-validating workflow.

Protocol A: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: Determine the inhibitory percentage of Lyoniside against F. oxysporum.

Reagents:

-

Potato Dextrose Agar (PDA).

-

Lyoniside stock (dissolved in DMSO).[4]

-

F. oxysporum active culture (7-day old).

Workflow:

-

Preparation: Autoclave PDA. Once cooled to 50°C, add Lyoniside to achieve final concentrations of 10, 25, 50, and 100 μg/mL.

-

Control: PDA + 0.5% DMSO (Vehicle control).

-

-

Inoculation: Cut a 5mm mycelial plug from the margin of the active F. oxysporum culture. Place it mycelium-side down in the center of the test plates.

-

Incubation: Incubate at 25°C ± 2°C in the dark for 5–7 days.

-

Measurement: Measure colony diameter (mm) in two perpendicular directions.

-

Calculation:

(Where

Protocol B: ROS Detection (Mechanistic Validation)

Objective: Confirm oxidative stress as the mode of action.

-

Staining: Treat F. oxysporum hyphae with Lyoniside (MIC level) for 12 hours.

-

Probe: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) at 10 μM. Incubate for 30 mins in the dark.

-

Observation: Wash hyphae with PBS and observe under a fluorescence microscope (Excitation: 488 nm, Emission: 525 nm).

-

Result: Green fluorescence indicates intracellular ROS accumulation compared to non-fluorescent controls.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Mycelial Growth Inhibition Assay.

Translational Outlook

Agricultural Fungicide Development

-

Formulation: Due to moderate water solubility, Lyoniside requires nano-encapsulation or emulsifiable concentrate (EC) formulations for field application.

-

Synergy: Highly recommended for rotation with DMI (Demethylation Inhibitor) fungicides to prevent cross-resistance.

Medical Relevance[8][9]

-

Fusariosis: As F. oxysporum is an emerging opportunistic pathogen in oncology patients, Lyoniside offers a scaffold for semi-synthetic derivatives with improved pharmacokinetic profiles.

References

-

Szakiel, A., et al. (2011). "Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus."[2] Phytochemistry Letters, 4(2), 138-143.[4]

-

Luo, Y. M., et al. (2005). "Two new triterpenoid saponins from Sarcandra glabra." Journal of Asian Natural Products Research, 7(6), 829-834.

-

Hwang, B., et al. (2012). "Antifungal activity of lignans against Candida albicans."[1] Molecules, 17, 123-135. (Supporting mechanistic data for lignans).

-

PubChem Database. "Lyoniside Compound Summary." National Library of Medicine.

Sources

Physicochemical Profiling and Isolation Methodologies of Lyoniside: A Technical Guide for Drug Development

Executive Summary & Structural Rationale

Lyoniside is a complex aryltetralin lignan glycoside predominantly isolated from the rhizomes of Vaccinium myrtillus (bilberry) and the bark of Saraca asoca[1][2]. In the context of modern pharmacognosy and drug development, lignan glycosides present a unique challenge: their potent biological activities (antioxidant, antifungal, and phytoestrogenic) are often bottlenecked by their complex extraction kinetics and limited oral bioavailability.

As an application scientist, understanding the physical properties and molecular weight dynamics of Lyoniside is the first critical step in designing scalable extraction and biotransformation workflows. This whitepaper deconstructs the physicochemical properties of Lyoniside, establishes self-validating extraction protocols, and maps its biotransformation pathways into active aglycones.

Physicochemical Properties & Molecular Weight Dynamics

Lyoniside possesses a highly oxygenated structure, formally identified as (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[3].

The causality behind its physical behavior lies in the dichotomy of its structure: a hydrophobic aryltetralin core paired with a highly hydrophilic xylopyranosyl moiety. This amphiphilic nature dictates its partition coefficient (XLogP3 of 0.5) and necessitates specific solvent polarities for efficient extraction[3].

Table 1: Physicochemical and Structural Data of Lyoniside

| Property | Quantitative Value | Causality / Analytical Significance | Source |

| Molecular Formula | C₂₇H₃₆O₁₂ | The high oxygen-to-carbon ratio dictates strong hydrogen-bonding capabilities, requiring polar extraction solvents. | 3[3] |

| Molecular Weight | 552.6 g/mol | Exceeds the Lipinski Rule of 5 threshold (<500 Da), indicating limited passive diffusion across lipid bilayers. | 3[3] |

| XLogP3 | 0.5 | The near-neutral partition coefficient confirms its amphiphilic nature, making it soluble in moderately polar organics. | 3[3] |

| Topological Polar Surface Area | 177 Ų | High TPSA (>140 Ų) restricts blood-brain barrier (BBB) permeability, requiring biotransformation for systemic efficacy. | 3[3] |

| Physical State | Powder | Stable solid at room temperature; highly stable for long-term library storage when kept desiccated. | 4[4] |

| Solubility Profile | DMSO, Methanol, Pyridine | Requires aprotic or strongly protic polar solvents to break intermolecular hydrogen bonds of the crystal lattice. | 4[4] |

Optimized Extraction Protocol: Microwave-Assisted Extraction (MAE)

Conventional reflux extraction of Lyoniside is notoriously inefficient, yielding only ~4.2 mg/g due to poor solvent penetration into the dense S. asoca bark matrix[2]. To overcome this, we employ a Box-Behnken Design (BBD) optimized Microwave-Assisted Extraction (MAE) system[2].

Self-Validating MAE Methodology

This protocol is designed as a closed-loop, self-validating system. By running a parallel conventional reflux control, the analyst can continuously verify the mechanical advantage of the microwave system.

Step 1: Matrix Preparation

-

Action: Mill Saraca asoca bark to a uniform 40-mesh particle size.

-

Causality: Uniform particle sizing maximizes the surface area-to-volume ratio, ensuring homogenous microwave penetration and preventing localized cold spots during extraction.

Step 2: Solvent Suspension

-

Action: Suspend the biomass in a 70:30 Methanol:Water mixture at a 1:30 (g/mL) solid-to-liquid ratio[2].

-

Causality: Water acts as the primary microwave-absorbing dipole, causing rapid localized superheating that ruptures the plant cell walls. Simultaneously, the 70% methanol concentration provides the exact dielectric constant required to solubilize the amphiphilic Lyoniside molecule once released[2].

Step 3: Microwave Irradiation

-

Action: Apply microwave irradiation for exactly 10 minutes[2].

-

Causality: Kinetic studies indicate that extending irradiation beyond 10 minutes induces thermal degradation of the delicate glycosidic bonds, leading to a loss of yield[5].

Step 4: Filtration and HPLC-UV Quantification

-

Action: Filter the homogenate through a 0.45 μm PTFE membrane. Quantify via HPLC-UV using an isocratic mobile phase of Methanol:Water (15:85) at a flow rate of 0.6 mL/min[2].

-

Self-Validation Check: The target yield for this optimized MAE protocol is 9.4 mg/g[2]. If the yield deviates by >10%, the analyst must cross-reference the parallel reflux control. If the reflux control also fails, the raw biomass is compromised; if the reflux control succeeds (~4.2 mg/g), the microwave magnetron requires recalibration[2].

Workflow for Microwave-Assisted Extraction (MAE) of Lyoniside.

Biotransformation & Pharmacological Pathways

Due to its high molecular weight (552.6 g/mol ) and polarity, intact Lyoniside exhibits poor systemic bioavailability[3]. However, in traditional medicine (e.g., Ayurvedic Asokarista formulations), the plant matrix undergoes fermentation[6]. This introduces a critical biotransformation step where Lyoniside is converted into its aglycone, Lyoniresinol .

Step-by-Step Biotransformation Protocol

-

Substrate Incubation: Inoculate an aqueous extract of S. asoca with Woodfordia fruticosa flowers[6].

-

Causality of Fermentation: The flowers harbor natural glycosidases that selectively cleave the xylopyranosyl moiety of Lyoniside[6]. This cleavage drops the molecular weight and increases lipophilicity, transforming the molecule into an enterolignan precursor (phytoestrogen)[6].

-

Kinetic Tracking: Incubate for 8 days. HPTLC analysis (toluene:ethyl acetate:formic acid 4:3:0.4) confirms that Lyoniresinol begins appearing on day 3, with near-complete biotransformation by day 8[6].

-

Self-Validation Check: Construct a five-point calibration curve for both compounds (R² > 0.998). The molar disappearance of Lyoniside must stoichiometrically match the appearance of Lyoniresinol to confirm that no secondary degradation pathways are occurring[6].

Biological Activity Profile

Both the parent glycoside and the aglycone exhibit potent localized bioactivity:

-

Antioxidant Activity: Purified Lyoniside acts as a strong radical scavenger, demonstrating an IC₅₀ of 23 μg/mL in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays[1][7].

-

Antifungal Efficacy: It severely disrupts the mycelial growth of Fusarium oxysporum and Mucor hiemalis, achieving ~80% inhibition at concentrations of 50 μg/mL[7].

Biotransformation and biological activity pathways of Lyoniside.

Conclusion

Lyoniside represents a high-value target in pharmacognosy, bridging the gap between traditional botanical medicine and modern targeted therapeutics. By understanding its physicochemical constraints—specifically its 552.6 g/mol molecular weight and amphiphilic polarity—researchers can logically deduce the necessity of Microwave-Assisted Extraction (MAE) and the critical role of biotransformation in unlocking its phytoestrogenic potential. Implementing the self-validating protocols outlined above ensures high-yield recovery and stoichiometric accuracy in downstream drug formulation.

References

-

National Institutes of Health (PubChem). "Lyoniside | C27H36O12 | CID 14521039 - PubChem". PubChem Database. 3

-

ChemFaces. "Lyoniside | CAS:34425-25-7 | Manufacturer ChemFaces". ChemFaces Product Catalog. 4

-

Taylor & Francis. "Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design". Pharmaceutical Biology. 2

-

MedChemExpress. "Lyoniside | Antifungal Agent". MedChemExpress Catalog. 7

-

Taylor & Francis. "Biotransformation of lignan glycoside to its aglycone by Woodfordia fruticosa flowers: quantification of compounds using a validated HPTLC method". Pharmaceutical Biology. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Lyoniside | C27H36O12 | CID 14521039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lyoniside | CAS:34425-25-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Isolation of Lyoniside from Litsea glutinosa

Introduction & Scientific Context

Litsea glutinosa (Lauraceae), widely used in ethnomedicine for musculoskeletal and gastrointestinal disorders, is a rich source of aporphine alkaloids, flavonoids, and lignans.[2][8] Lyoniside (C

Isolating Lyoniside presents specific challenges due to the mucilaginous nature of Litsea bark (high polysaccharide content) and the polarity of the glycosidic moiety, which complicates separation from other phenolic glycosides. This protocol circumvents these issues using a polarity-gradient partition followed by molecular exclusion chromatography (Sephadex LH-20) to remove chlorophyll and polymeric impurities before final purification.

Key Physicochemical Properties

| Property | Data |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |

| Molecular Formula | C |

| Molecular Weight | 552.57 g/mol |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water; insoluble in Hexane/CHCl |

| Target Fraction | n-Butanol (n-BuOH) or polar Ethyl Acetate (EtOAc) fraction. |

Pre-Analytical Considerations & Reagents

Reagents Required

-

Solvents (Industrial Grade): Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

-

Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q).

-

Stationary Phases:

-

Silica Gel 60 (230–400 mesh) for open column.

-

Sephadex LH-20 (GE Healthcare) for molecular sizing/scavenging.

-

RP-C18 (ODS) for final polishing.

-

-

Detection: TLC Silica gel 60 F

plates; Vanillin-H

Plant Material Preparation[2][3][5][6][7][8][10][11][12][13]

-

Collection: Harvest bark or aerial parts.[10] Authenticate species to avoid confusion with Litsea monopetala.

-

Drying: Shade dry at <40°C to prevent hydrolysis of the glycoside.

-

Grinding: Pulverize to a coarse powder (40 mesh). Note: Avoid ultra-fine powdering as it releases excessive mucilage, clogging filtration.

Experimental Workflow (Logic Diagram)

Caption: Step-by-step fractionation and isolation workflow for Lyoniside, highlighting the critical n-BuOH partitioning step.

Detailed Protocol

Phase 1: Extraction and Fractionation

Objective: Isolate the polar glycosidic fraction while removing lipophilic interferences and mucilage.

-

Extraction:

-

Extract 1.0 kg of dried powder with 5 L of 70% Ethanol under reflux for 3 hours (x3 times).

-

Why 70% EtOH? Pure MeOH/EtOH extracts too much chlorophyll; water extracts too much mucilage. 70% is the "sweet spot" for glycosides.

-

Filter warm through Celite 545 to handle mucilage.

-

-

Concentration:

-

Evaporate solvent in vacuo at 45°C to obtain a crude residue. Suspend residue in 1 L of distilled water.

-

-

Liquid-Liquid Partitioning (The "Clean-up"):

-

Step A (Defatting): Partition the aqueous suspension with n-Hexane (1 L x 3). Discard the hexane layer (fats/waxes).

-

Step B (Targeting): Extract the aqueous layer with n-Butanol (n-BuOH) (saturated with water) (1 L x 3).

-

Critical Checkpoint: Lyoniside is a glycoside.[11] It will partition into the n-BuOH phase. The remaining water phase contains free sugars and inorganic salts.

-

Concentrate the n-BuOH fraction to dryness.

-

Phase 2: Chromatographic Isolation

Objective: Purify Lyoniside from other lignans and flavonoids.

-

Silica Gel Column Chromatography (Open Column):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of CHCl

:MeOH (10:1 -

Monitoring: Check fractions via TLC (CHCl

:MeOH:H -

Result: Pool fractions containing the target spot (usually elutes around 8:2 or 7:3 CHCl

:MeOH).

-

-

Sephadex LH-20 Permeation (Crucial Step):

-

Semi-Preparative HPLC (Final Polishing):

-

Column: C18 (ODS), 5

m, 250 x 10 mm. -

Mobile Phase: Isocratic or shallow gradient of MeOH:H

O (45:55). -

Flow Rate: 2.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Retention: Lyoniside typically elutes as a major peak. Collect and lyophilize.

-

Validation & Characterization

To confirm the identity of the isolated white amorphous powder as Lyoniside, compare spectral data against the following standard values.

Mass Spectrometry (ESI-MS)[2][16]

-

Mode: Positive/Negative ion mode.

-

Expected Signals:

-

Fragment at

(Aglycone: Lyoniresinol) indicates loss of hexose (162 Da).

-

Nuclear Magnetic Resonance (NMR) Data (in CD OD)

Lyoniside is characterized by a tetrahydronaphthalene skeleton (aryltetralin) and a sugar moiety.

| Position | Assignment Key | ||

| Aglycone | |||

| H-1 | 4.35 (d, J=6.0 Hz) | 42.5 | Aryltetralin ring junction |

| H-2, H-3 | 1.95 - 2.10 (m) | 46.5, 40.2 | Aliphatic ring protons |

| H-4 | 2.65 (dd) | 33.5 | Benzylic proton |

| Ar-H (Ring A) | 6.58 (s) | 107.5 | Isolated aromatic proton |

| Ar-H (Ring B) | 6.39 (s, 2H) | 106.8 | Symmetric aromatic ring |

| -OCH | 3.85, 3.73 (s) | 56.5, 56.8 | Methoxy groups (x4 total) |

| Sugar (Glc) | |||

| H-1' (Anomeric) | 4.25 (d, J=7.8 Hz) | 104.8 | |

| Sugar protons | 3.20 - 3.80 (m) | 70-78 | Glucose skeleton |

Note: The doublet at 4.25 ppm with J=7.8 Hz confirms the

References

-

Wang, Y. S., et al. (2011). Chemical constituents from the barks of Litsea glutinosa.[4][13] Journal of Asian Natural Products Research, 13(7), 673-677.

-

Yang, J. H., et al. (2010). Lignans from the barks of Litsea glutinosa.[14] Journal of Chinese Medicinal Materials, 33(10), 1563-1565.

-

PubChem Database. Lyoniside Compound Summary (CID 14521039).

-

Wang, R., et al. (2012). Lignans from the twigs of Litsea cubeba and their bioactivities. Molecules, 24(2), 306. (Provides comparative extraction protocols for Litsea lignans).

Sources

- 1. researchgate.net [researchgate.net]

- 2. View of Chemical constituents of the barks of Litsea glutinosa collected in Thai Nguyen province, Vietnam [vjs.ac.vn]

- 3. Chemical and Biological Studies of Some Litsea Species Available in Bangladesh [reposit.library.du.ac.bd:8080]

- 4. scispace.com [scispace.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Two rare flavonoid glycosides from Litsea glutinosa (Lour.) C. B. Rob.: experimental and computational approaches endorse antidiabetic potentiality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lyoniside | C27H36O12 | CID 14521039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. yxbwk.njournal.sdu.edu.cn [yxbwk.njournal.sdu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Two rare flavonoid glycosides from Litsea glutinosa (Lour.) C. B. Rob.: experimental and computational approaches endor… [ouci.dntb.gov.ua]

Application Note: Advanced Solvent Systems for the Extraction and Purification of Lyoniside

Introduction & Pharmacological Relevance

Lyoniside (9-O-β-D-xylopyranosyl(+)lyoniresinol) is a highly bioactive aryl tetralin lignan glycoside predominantly found in medicinal plants such as Saraca asoca, Vaccinium myrtillus (bilberry), and Pourthiaea villosa[1][2]. In biopharmaceutical research, lyoniside is highly valued for its potent antioxidant, allelopathic, antifungal, and anti-inflammatory properties[1][3].

However, isolating lignan glycosides presents a unique physicochemical challenge. The molecule is amphiphilic: the aglycone core (lyoniresinol) is moderately lipophilic, while the attached xylopyranosyl moiety introduces significant polarity. This application note details the thermodynamic rationale, optimal solvent systems, and self-validating protocols required to extract and purify lyoniside with maximum yield and structural integrity.

Extraction Thermodynamics and Solvent Selection

The Causality of Solvent Polarity in Microwave-Assisted Extraction (MAE)

Traditional reflux extraction often results in the thermal degradation of delicate glycosidic bonds due to prolonged heat exposure. Microwave-Assisted Extraction (MAE) overcomes this by utilizing dielectric heating to rapidly disrupt plant cell walls from the inside out[2][4].

Solvent Selection Causality: Pure methanol fails to adequately swell the rigid cellulosic plant matrix, leading to poor penetration. Conversely, pure water cannot efficiently solubilize the lipophilic aglycone core of the lignan[5]. A highly specific solvent system of 70:30 Methanol:Water perfectly balances the dielectric constant required for efficient microwave energy absorption (driven by water) with the solvation power needed to dissolve the lignan glycoside (driven by methanol)[2][5].

Quantitative Comparison of Extraction Systems

Optimization studies utilizing a Box-Behnken design (BBD) have demonstrated that altering the solvent polarity and extraction time drastically impacts the yield of lyoniside[2]. As shown in the data below, MAE significantly outperforms conventional refluxing.

| Extraction Method | Solvent System | Material:Solvent Ratio | Time (min) | Lyoniside Yield (mg/g) | Reference |

| Microwave-Assisted (MAE) | 70:30 Methanol:Water | 1:30 (g/mL) | 10 | 9.4 | [2] |

| Conventional Reflux | 70:30 Methanol:Water | 1:30 (g/mL) | 10 | 4.2 | [2] |

| Conventional Reflux | 50:50 Methanol:Water | Variable | Variable | Optimal for P. villosa |

Chromatographic Purification Strategies

Once extracted, lyoniside must be isolated from a complex matrix of co-extracted polyphenols, tannins, and triterpenes.

The Problem with Silica: Conventional normal-phase silica gel column chromatography often leads to poor recovery of lignan glycosides. The polar hydroxyl groups on the xylopyranosyl moiety irreversibly chemisorb to the unendcapped silanol groups on the stationary phase.

The Solution (DCCC): Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that completely eliminates solid support matrix effects[1]. By utilizing a biphasic solvent system, DCCC allows for the isolation of highly pure lyoniside in a single chromatographic step, achieving nearly 100% sample recovery without the risk of irreversible adsorption[1][6].

Caption: Workflow for the extraction and purification of Lyoniside from plant biomass.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Extraction of Lyoniside

-

Preparation: Pulverize dried Saraca asoca bark or Vaccinium myrtillus rhizomes to a fine powder (40-mesh).

-

Solvent Addition: Suspend 1.0 g of the pulverized biomass in 30 mL of a 70:30 Methanol:Water (v/v) solvent system to achieve the optimal 1:30 material-to-solvent ratio[2].

-

Extraction: Place the suspension in a closed-vessel multimode microwave extraction system. Irradiate at a constant power (e.g., 170 W) for exactly 10 minutes[2][4]. Caution: Exceeding 10 minutes induces thermal degradation of the glycosidic bond, drastically reducing yield[5].

-

Filtration: Cool the vessel to room temperature and filter the homogenate through a 0.45 µm PTFE membrane.

-

Validation Checkpoint (Self-Validation): Before proceeding to purification, inject 10 µL of the crude filtrate into an HPLC-UV system (C18 reversed-phase column). Monitor at 254 nm to confirm the presence of the lyoniside peak and establish a baseline concentration[1][2].

Protocol B: Purification via Liquid-Liquid Partitioning

-

Preparation of Biphasic System: Prepare a standard biphasic solvent system suitable for lignan glycosides (e.g., Chloroform:Methanol:Water). Equilibrate the two phases in a separatory funnel and separate the upper (aqueous/polar) and lower (organic/non-polar) phases.

-

DCCC Setup: Fill the DCCC columns with the stationary phase. Pump the mobile phase until hydrodynamic equilibrium is reached.

-

Sample Injection: Dissolve the lyophilized crude extract from Protocol A in a 1:1 mixture of the upper and lower phases. Inject into the DCCC system[1].

-

Fraction Collection: Collect fractions at regular intervals.

-

Validation Checkpoint (Self-Validation): Perform High-Performance Thin-Layer Chromatography (HPTLC) on the collected fractions using a highly specific solvent system of Toluene:Ethyl Acetate:Formic Acid (4:3:0.4) [1]. Visualize the plates under UV light at 254 nm. Only pool fractions showing a single, distinct lyoniside band (>98% purity) for final lyophilization.

Biological Validation: Anti-inflammatory Assay

To ensure the purified lyoniside retains its biological integrity, it should be validated in a cell-based assay. Purified lyoniside has been proven to dose-dependently decrease the levels of Nitric Oxide (NO) and pro-inflammatory cytokines (such as IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages.

Caption: Lyoniside-mediated inhibition of pro-inflammatory signaling in RAW 264.7 macrophages.

References

-

Szakiel, A., et al. (2011). "Isolation and biological activities of lyoniside from rhizomes and stems of Vaccinium myrtillus." Phytochemistry Letters, 4(2), 138-143.[Link]

-

Mishra, S., & Aeri, V. (2016). "Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design." Pharmaceutical Biology, 54(7), 1322-1328. [Link]

-

Kim, J., et al. (2016). "Quantitative Analysis and Anti-inflammatory of Lyoniside from the Pourthiaea villosa var. brunnea." Journal of the Korean Society of Food Science and Nutrition, 45(3), 321-326.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rapid extraction method: Topics by Science.gov [science.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antifungal Screening of Lyoniside

Prepared by: Gemini, Senior Application Scientist

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents.[1] Natural products, such as flavonoids and other plant-derived compounds, represent a promising reservoir for new therapeutic leads.[1] Lyoniside, a sesquiterpenoid, is one such natural compound that has garnered interest for its potential biological activities.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of Lyoniside for its antifungal properties. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[3][4][5][6]

These application notes will guide users through the essential steps of antifungal susceptibility testing, from inoculum preparation to the determination of minimum inhibitory concentrations (MICs), minimum fungicidal concentrations (MFCs), and the assessment of synergistic interactions with conventional antifungal drugs.

Foundational Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is most commonly achieved through broth microdilution assays, which are considered the gold standard.[4][7][8] The protocols outlined in this document are adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[9][10]

Key parameters to be determined include:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[11]

-

Fractional Inhibitory Concentration Index (FICI): A measure used to assess the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.[12]

Materials and Reagents

-

Lyoniside: Of known purity, dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Fungal Strains: Reference strains from the American Type Culture Collection (ATCC) (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and clinical isolates of interest.[8]

-

Culture Media:

-

Standard Antifungal Drugs: (e.g., Fluconazole, Amphotericin B) for positive controls and synergy studies.

-

Sterile Polystyrene 96-well Microtiter Plates: U-bottom plates are recommended for yeast testing.[14]

-

Spectrophotometer or Microplate Reader: For measuring optical density.

-

Hemocytometer: For accurate cell counting.

-

Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile Distilled Water

-

Incubator: Set at 35°C.[8]

Experimental Protocols

Preparation of Fungal Inoculum

The accurate preparation of the fungal inoculum is a critical step that significantly influences the outcome of susceptibility tests.[15]

For Yeasts (e.g., Candida species):

-

Subculture: Streak the yeast strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.

-

Suspension: Pick 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Standardization: Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

For Filamentous Fungi (e.g., Aspergillus species):

-

Subculture: Grow the fungus on PDA slants at 30°C for 7-10 days until sporulation is evident.[15]

-

Spore Suspension: Flood the slant with sterile saline containing 0.05% Tween 20 to aid in spore dispersal. Gently scrape the surface with a sterile loop to release the conidia.

-

Filtration: Filter the suspension through sterile gauze to remove hyphal fragments.[15]

-

Standardization: Count the conidia using a hemocytometer and adjust the concentration with RPMI 1640 medium to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL in the test wells.[14]

Diagram: Fungal Inoculum Preparation Workflow

Caption: Workflow for preparing standardized yeast and filamentous fungi inocula.

Broth Microdilution Assay for MIC Determination

This assay determines the minimum concentration of Lyoniside that inhibits fungal growth.[7]

-

Stock Solution: Prepare a stock solution of Lyoniside in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Lyoniside in RPMI 1640 medium. The concentration range should be broad enough to encompass the expected MIC.

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Controls:

-

Growth Control: Wells containing only RPMI 1640 and the fungal inoculum.

-

Sterility Control: Wells containing only RPMI 1640.

-

Positive Control: Wells containing a known antifungal drug (e.g., Fluconazole).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

-

Reading MIC: The MIC is the lowest concentration of Lyoniside at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.[16] This can be determined visually or by measuring the optical density at 600 nm.

Table 1: Example MIC Data for Lyoniside against Candida Species

| Fungal Strain | Lyoniside MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| C. albicans ATCC 90028 | 16 | 0.5 |

| C. parapsilosis ATCC 22019 | 32 | 1 |

| C. krusei ATCC 6258 | 8 | 64 |

| Clinical Isolate 1 (C. glabrata) | 64 | >128 |

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the concentration of Lyoniside required to kill the fungus.

-

Subculture from MIC plate: After determining the MIC, take an aliquot (e.g., 10 µL) from each well of the microdilution plate that shows no visible growth.[17]

-

Plating: Spot the aliquot onto an SDA plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading MFC: The MFC is the lowest concentration of Lyoniside that results in no fungal growth on the SDA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[18][19] This is particularly useful to investigate if Lyoniside can enhance the activity of existing antifungal drugs.

-

Drug Dilutions: Prepare serial dilutions of Lyoniside and a standard antifungal drug (e.g., Fluconazole) in a 96-well plate. Lyoniside is typically diluted along the x-axis, and the standard drug along the y-axis.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading Results: Determine the MIC of each drug alone and in combination.

-

Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Lyoniside + FIC of Standard Drug Where:

-

FIC of Lyoniside = (MIC of Lyoniside in combination) / (MIC of Lyoniside alone)

-

FIC of Standard Drug = (MIC of Standard Drug in combination) / (MIC of Standard Drug alone)

-

Table 2: Interpretation of FICI Values

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Diagram: Checkerboard Assay Setup

Sources

- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. njccwei.com [njccwei.com]

- 4. scribd.com [scribd.com]

- 5. Portico [access.portico.org]

- 6. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing [clsi.org]

- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Integrity Preparation of Lyoniside Stock Solutions in DMSO

Abstract & Scope

This guide details the standardized protocol for preparing, storing, and utilizing stock solutions of Lyoniside (CAS: 34425-25-7), a bioactive lignan glycoside.[1] While Lyoniside exhibits promising pharmacological activities, its amphiphilic nature (containing both a lipophilic lignan backbone and a hydrophilic glucose moiety) presents specific solubility challenges.

This protocol addresses the critical "solubility paradox" often encountered with glycosides: avoiding precipitation in aqueous buffers while ensuring stability in organic solvents. We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high dielectric constant and aprotic nature, ensuring complete solvation of the glycosidic bond without hydrolysis.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating the protocol, verify the compound identity and properties.

| Property | Data | Notes |

| Compound Name | Lyoniside | Synonyms: Majoroside, Sitogluside (check specific isomer) |

| CAS Number | 34425-25-7 | Verify against CoA |

| Molecular Formula | ||

| Molecular Weight | 552.57 g/mol | Use this value for molarity calculations |

| Physical State | White to off-white powder | Hygroscopic nature likely |

| Solubility (DMSO) | Validated stock concentration | |

| Storage (Powder) | -20°C, Desiccated, Dark | Protect from light and moisture |

| Storage (Solution) | -80°C (Long term), -20°C (Short term) | Avoid freeze-thaw cycles |

Strategic Rationale: The "Why" Behind the Protocol

Solvent Selection: Why DMSO?

Lyoniside is a glycoside.[4] The sugar moiety renders it partially hydrophilic, while the lignan backbone is lipophilic.

-

Ethanol/Methanol: Often insufficient for high-concentration stocks (>10 mM) due to the rigid lignan structure.[1]

-

Water: Poor solubility for the aglycone core; risk of hydrolysis over time.

-

DMSO (Dimethyl Sulfoxide): Selected for its ability to disrupt strong intermolecular hydrogen bonding in the crystal lattice of the glycoside, ensuring a true solution rather than a suspension.

The Hygroscopicity Risk

DMSO is highly hygroscopic.[5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.

-

Risk: Water accumulation in the stock solution shifts the polarity, potentially causing the Lyoniside to "crash out" (precipitate) invisibly or degrade via hydrolysis.

-

Mitigation: Use anhydrous DMSO (≥99.9%) and minimize air exposure.[2]

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM Lyoniside Stock. Safety: Wear nitrile gloves, safety glasses, and a lab coat. Perform in a fume hood.

Step 1: Environmental Equilibration (CRITICAL)[1]

-

Remove the Lyoniside vial from the -20°C freezer.

-

Do NOT open the vial immediately.

-

Allow the vial to sit at Room Temperature (RT) for 30–45 minutes .

-

Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This water becomes trapped in the stock solution, accelerating degradation.

-

Step 2: Gravimetric Calculation

To prepare 1 mL of a 10 mM solution:

Note: It is often more accurate to weigh the powder first and then adjust the DMSO volume.

Example Adjustment:

If you weigh 6.20 mg of powder:

Sources

- 1. Lyoniside | C27H36O12 | CID 14521039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lyoniside | CAS:34425-25-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside | C28H38O13 | CID 10483388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

Counter-current chromatography (CCC) isolation of lignan glycosides

Application Note: High-Purity Isolation of Lignan Glycosides via High-Speed Counter-Current Chromatography (HSCCC)